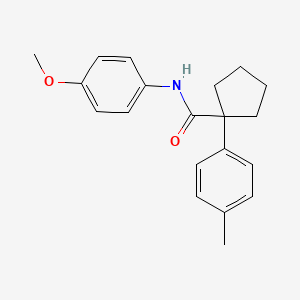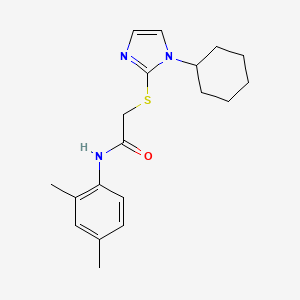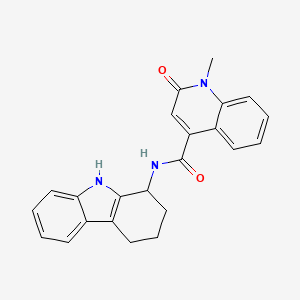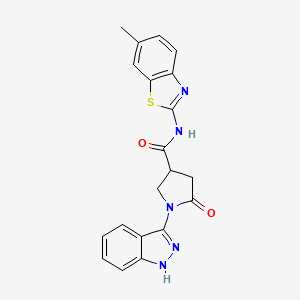
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents like carboxylic acids or their derivatives.
Substitution with 3-chloro-4-methoxyphenyl Group: This step involves the substitution of the phenyl ring with the 3-chloro-4-methoxyphenyl group, typically through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: shares structural similarities with other substituted cyclopentane carboxamides and phenyl derivatives.
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide: can be compared to compounds like N-(3-chloro-4-methoxyphenyl)-1-phenylcyclohexane-1-carboxamide and N-(3-chloro-4-methoxyphenyl)-1-phenylcyclobutane-1-carboxamide.
Uniqueness
The unique combination of the 3-chloro-4-methoxyphenyl group with the cyclopentane ring and carboxamide functionality imparts distinct chemical and biological properties to N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H20ClNO2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-10-9-15(13-16(17)20)21-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
DCCVLSNKHBWBKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14968739.png)
![N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14968746.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B14968751.png)
![3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid](/img/structure/B14968752.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968777.png)
![3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B14968784.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14968789.png)
![N-(furan-2-ylmethyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968790.png)
![N-(3,5-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968803.png)

![3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B14968818.png)

